molecular formula C20H23BrN2O2 B030513 Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate CAS No. 926934-01-2

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Cat. No.: B030513
CAS No.: 926934-01-2
M. Wt: 403.3 g/mol
InChI Key: QCFBDQSHLKFOGJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a chemical compound with the molecular formula C20H23BrN2O2 and a molecular weight of 403.313 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2-bromobenzyl group and an ethyl benzoate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate typically involves the reaction of 4-(2-bromobenzyl)piperazine with ethyl 4-bromobenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted piperazines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate can be compared with other similar compounds such as:

    4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoic acid: This compound lacks the ethyl ester group, which can affect its solubility and reactivity.

    4-(4-(2-Chlorobenzyl)piperazin-1-yl)benzoate: The substitution of bromine with chlorine can alter the compound’s chemical properties and biological activity.

    4-(4-(2-Bromobenzyl)piperazin-1-yl)benzamide: The presence of an amide group instead of an ester can influence the compound’s stability and interactions with biological targets.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.

Properties

IUPAC Name

ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBDQSHLKFOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582977
Record name Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926934-01-2
Record name Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of EXAMPLE 1A (23.43 g), 2-bromobenzyl bromide (26.24 g), and DIEA (20.94 mL) in acetonitrile (200 mL) at 25° C. was stirred for 2 hours and filtered.
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step One
Name
Quantity
20.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example 4A (23.43 g, 100.0 mmol), 2-bromobenzyl bromide (26.24 g, 105.0 mmol) and diisopropylethylamine (20.94 mL, 120.0 mmol) in acetonitrile (200 mL) was stirred at room temperature for two hours. The resulting precipitate was collected by filtration to give the desired product, which was used without further purification.
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step One
Quantity
20.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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